Heptanedioic acid, monomethyl ester

Description

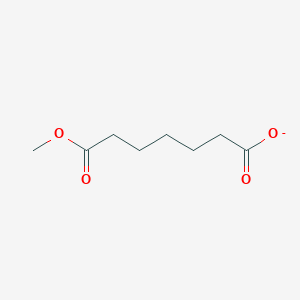

Heptanedioic acid, monomethyl ester (C₈H₁₂O₄; molecular weight 172.17 g/mol) is a seven-carbon α,ω-dicarboxylic acid derivative where one carboxylic acid group is esterified with a methyl group. This compound has garnered attention in pharmaceutical and biochemical research due to its role as a NOX (NADPH oxidase) inhibitor, effectively reducing superoxide (O₂⁻) production in cellular systems . Its structure, HOOC-(CH₂)₅-COOCH₃, allows for unique interactions in enzymatic pathways and material science applications. This article provides a comprehensive comparison with structurally related dicarboxylic acid monoesters, focusing on their synthesis, properties, and applications.

Properties

Molecular Formula |

C8H13O4- |

|---|---|

Molecular Weight |

173.19 g/mol |

IUPAC Name |

7-methoxy-7-oxoheptanoate |

InChI |

InChI=1S/C8H14O4/c1-12-8(11)6-4-2-3-5-7(9)10/h2-6H2,1H3,(H,9,10)/p-1 |

InChI Key |

YOLQOHRXBGFZED-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)CCCCCC(=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key structural and thermodynamic properties of heptanedioic acid, monomethyl ester and its analogs:

Notes:

- Chain length dictates solubility and reactivity. Longer chains (e.g., heptanedioic vs. butanedioic) enhance hydrophobicity, influencing binding affinity in biological systems .

- Esterification degree: Monoesters retain a free carboxylic acid group, enabling hydrogen bonding (critical for crystal packing, as seen in chelidonic acid monomethyl ester ), while dimethyl esters lack this feature.

Divergent Bioactivity

While this compound supports specific enzymatic inhibition, notes that monomethyl esters of C₄–C₁₁ α,ω-dicarboxylic acids fail to sustain bacterial growth in biotin-deficient strains. This highlights context-dependent bioactivity, where chain length and functional groups dictate biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.